molecular formula C6H2Cl4 B074063 1,2,4,5-Tetrachlorobenzene-d2 CAS No. 1198-57-8

1,2,4,5-Tetrachlorobenzene-d2

Cat. No.: B074063
CAS No.: 1198-57-8
M. Wt: 217.9 g/mol
InChI Key: JHBKHLUZVFWLAG-QDNHWIQGSA-N
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Description

1,2,4,5-Tetrachlorobenzene-d2 is a deuterated derivative of 1,2,4,5-tetrachlorobenzene. It is a chlorinated aromatic compound with the molecular formula C6D2Cl4. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in spectroscopy and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrachlorobenzene-d2 can be synthesized through the deuteration of 1,2,4,5-tetrachlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachlorobenzene-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4,5-Tetrachlorobenzene-d2 is widely used in scientific research due to its unique properties:

    Spectroscopy: The deuterated compound is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of organic molecules.

    Environmental Studies: It is used to trace the environmental fate and transport of chlorinated aromatic compounds, helping to understand their behavior in different ecosystems.

    Chemical Synthesis: The compound serves as a precursor in the synthesis of other deuterated compounds and materials.

    Material Science: It is used in the study of crystallization processes and the development of new materials with specific properties.

Comparison with Similar Compounds

1,2,4,5-Tetrachlorobenzene-d2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium substitution, which makes it particularly valuable in spectroscopic studies and environmental tracing applications.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKHLUZVFWLAG-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-57-8
Record name 1,2,4,5-Tetrachlorobenzene-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is deuterium substitution important in vibrational spectroscopy?

A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.

Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?

A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].

Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?

A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.

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